Trimethyl(thiophen-2-ylethynyl)silane
Overview
Description
Trimethyl(thiophen-2-ylethynyl)silane is a compound that is structurally related to various silanes that have been studied for their unique bonding characteristics and potential applications in materials science. While the specific compound is not directly discussed in the provided papers, related compounds such as trimethyl(phenylethynyl)silane and trimethylsilylethine have been synthesized and characterized, providing insights into the bonding interactions and molecular structures that may be similar to this compound .
Synthesis Analysis
The synthesis of related silane compounds involves the use of acetylene, sodium, and chlorotrimethylsilane in anisole to produce trimethylsilylethine. This intermediate can then be converted into a Grignard reagent, which further reacts with various silicon halides to yield compounds with different numbers of trimethylsilylethynyl groups attached to a central silicon atom . The synthesis techniques and purification methods developed for these compounds, including trimethyl(phenyl)silane, are crucial for obtaining high yields and ensuring the individuality of the products, as confirmed by elemental analysis and various spectroscopic studies .
Molecular Structure Analysis
The molecular structure of silane compounds, such as tetrakis(trimethylsilylethynyl)silane, has been determined using single-crystal X-ray diffraction. The central silicon atom typically exhibits a tetrahedral geometry with linear SiC≡CSi linkages. The NMR data for these compounds also provide evidence for π bonding or equivalent interactions between bonded carbon and silicon atoms, with coupling constants that are indicative of the "s" character on carbon .
Chemical Reactions Analysis
The reactivity of silane compounds is of interest for various applications, including the formation of coordination complexes and polymers. For instance, 2,5-bis(trimethylsilylethynyl)thieno[3,2-b]thiophene is a precursor for the formation of metal diynes and polyyne polymers, which are valued for their extended π-conjugation and rigid backbones . The chemical reactions involving these silanes are essential for the development of materials with desirable electronic and structural properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds, such as their volatility, thermal stability, and spectral characteristics, are critical for their use in processes like chemical vapor deposition (CVD). Trimethyl(phenyl)silane, for example, has been shown to have sufficient volatility and thermal stability for use as a precursor in CVD processes to produce dielectric films of hydrogenated silicon carbide. The thermodynamic modeling of these compounds allows for the selection of optimal conditions for film deposition .
Scientific Research Applications
Synthesis of Hexa-Substituted Benzenes
Trimethyl(thiophen-2-ylethynyl)silane participates in the synthesis of benzene derivatives. Mediated by Negishi reagent and in the presence of copper chloride or NiBr2(PPh3)2, it contributes to the formation of 2,5-bis(trimethylsilyl)zirconacyclopentadienes and subsequent highly selective benzene derivatives with good yields (Zhou Li-shan, 2012).
Reactivity and Potential Applications
The compound, labeled as benzene, [[(1E)‐2‐(Trimethylsilyl)ethenyl]thio]‐, is utilized in the synthesis of alkyl- and aryl-substituted vinyl silanes. It undergoes [2+1] cycloaddition reactions and can act as a nucleophile in reactions with acyl chlorides (Vikas Sikervar, 2015).
Chemical Behavior in Reactions
Trimethyl(tosylethynyl)silane demonstrates specific behavior in cycloaddition reactions and rearrangements, like the Van Alphen–Hüttel rearrangement, indicating its potential for creating complex organic structures (V. Vasin et al., 2016).
Catalytic Applications
In the presence of tetrabutylammonium fluoride, trimethyl(thiophen-3-ylethynyl)silane undergoes a clean conversion to corresponding propargylic alcohols, suggesting its role in synthesizing functional organic molecules (V. Chintareddy et al., 2011).
Electronic and Material Applications
Synthesis of Electronic Materials
The compound facilitates the synthesis of benzosiloles with potential applications in electronic devices. The modular synthesis approach indicates its versatility in creating materials with specific electronic properties (L. Ilies et al., 2008).
Formation of Polymers and Thin Films
Laser-induced formation of polymers from unsaturated (organyl)trimethylsilanes, including this compound, results in organosilicon polymers. This method indicates potential applications in creating thin films and coatings with specific properties (J. Pola et al., 2001).
Protecting Group in Synthesis
The 2,4,6-Trimethoxyphenyl unit is used as a protecting group for silicon in synthesis, showcasing the functional versatility of organosilicon compounds in synthetic chemistry (Friedrich Popp et al., 2007).
Safety and Hazards
Trimethyl(thiophen-2-ylethynyl)silane is a flammable liquid and vapor . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using only non-sparking tools, washing skin thoroughly after handling, and storing in a well-ventilated place .
Mechanism of Action
Target of Action
Trimethyl(thiophen-2-ylethynyl)silane, also known as 2-(trimethylsilylethynyl)thiophene, is an organic compound
Mode of Action
The ethynyl group is known for its ability to participate in various chemical reactions, including coupling reactions .
Pharmacokinetics
Its physical properties such as boiling point (90 °c/10 mmhg) , density (1.09 g/mL at 25 °C) , and refractive index (n20/D 1.549) can provide some insights into its potential pharmacokinetic behavior.
Result of Action
It’s known that the compound is used in the synthesis of silicon-containing unsaturated polymers by hydrosilylation reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas in a dark place at room temperature . This suggests that exposure to light, oxygen, and extreme temperatures may affect its stability and efficacy.
properties
IUPAC Name |
trimethyl(2-thiophen-2-ylethynyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUBLKNISPLGJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344435 | |
Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40231-03-6 | |
Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trimethylsilylethynyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(Trimethylsilylethynyl)thiophene in materials science?
A1: 2-(Trimethylsilylethynyl)thiophene serves as a crucial precursor for synthesizing oligo(3-ethyl-2,5-thiophene ethynylene)s, a class of rigid rod conjugated oligomers. These oligomers show promise as "molecular wires" due to their potential application in molecular electronic devices. [, ]
Q2: How does the structure of 2-(Trimethylsilylethynyl)thiophene influence its reactivity?
A2: The trimethylsilyl group in 2-(Trimethylsilylethynyl)thiophene plays a vital role in its reactivity. It can be easily removed (protodesilylation) to expose a terminal alkyne, which can then participate in various coupling reactions, such as the Sonogashira coupling, to build extended conjugated systems. [, ] Additionally, the presence of both the thiophene ring and the alkyne moiety allows for diverse reactivity, enabling its incorporation into complex molecular architectures. []
Q3: Can you elaborate on the use of 2-(Trimethylsilylethynyl)thiophene in polymer synthesis and the properties of the resulting polymers?
A3: 2-(Trimethylsilylethynyl)thiophene acts as a monomer in the synthesis of poly(silylenevinylene)s via alkyne polyhydrosilylation reactions. [] These polymers exhibit interesting photonic properties, most notably aggregation-enhanced emission. This means their fluorescence intensifies when aggregated in poor solvents or solid films, unlike many conventional fluorophores that suffer from aggregation-caused quenching. []
Q4: How have researchers utilized 2-(Trimethylsilylethynyl)thiophene in organometallic chemistry?
A4: Research demonstrates the use of 2-(Trimethylsilylethynyl)thiophene and its derivative, 2,4-bis(trimethylsilylethynyl)thiophene, as ligands for coordinating with cobalt carbonyl units. This coordination forms various organometallic complexes, which have been characterized and their electrochemical properties investigated. [] This research sheds light on the potential of these complexes in areas like catalysis and materials science.
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